molecular formula C15H23N3O4 B6272131 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans CAS No. 1955557-52-4

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans

Cat. No.: B6272131
CAS No.: 1955557-52-4
M. Wt: 309.4
InChI Key:
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Description

The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans is a chiral, racemic mixture. It features multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a pyrazole ring, and a pyrrolidine backbone. These components bestow unique chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Formation: : The compound can be synthesized starting from a suitable pyrrolidine derivative, through multi-step organic synthesis

  • Protecting Group Addition: : The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent synthetic steps. This typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Carboxylation: : The carboxylation step introduces the carboxylic acid group, which often involves the use of carbon dioxide under controlled conditions.

Industrial Production Methods: Industrial synthesis may leverage automated processes to enhance yield and purity, involving high-throughput techniques and rigorous purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The pyrazole ring and pyrrolidine can undergo oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide, resulting in ketones or carboxylic acids.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced under acidic conditions to reveal the primary amine.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4).

  • Substitution: : Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

  • Oxidation: : Pyrrolidine ketones or carboxylic acids.

  • Reduction: : Pyrrolidine alcohols.

  • Substitution: : Free amine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules due to its versatile functional groups.

Biology: : Its chiral nature allows for studies on enantiomeric differences in biological activity, potentially aiding in the development of enantioselective drugs.

Medicine: : The compound's structure is reminiscent of pharmacologically active agents, making it a candidate for drug discovery and development, particularly in the design of inhibitors or modulators of specific biological pathways.

Industry: : In industrial applications, this compound can serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The compound’s mechanism of action is often determined by its specific interaction with biological targets. These interactions typically involve the binding of the pyrazole ring to enzyme active sites or receptor binding domains, modulating their activity. The tert-butoxycarbonyl group offers stability during transport and delivery, which is later cleaved to release the active amine form of the molecule.

Comparison with Similar Compounds

  • rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: .

  • rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-(2-pyridyl)pyrrolidine-3-carboxylic acid: .

  • rac-(3R,4S)-1-(tert-butoxycarbonyl)-4-benzylpyrrolidine-3-carboxylic acid: .

Uniqueness: : The presence of the 1,5-dimethyl-1H-pyrazol-4-yl group distinguishes it from these similar compounds, as this moiety can confer unique binding properties and biological activities. Comparatively, these similar compounds may lack the specific biological targets or pathways influenced by the pyrazole ring, highlighting its critical role in the compound’s overall functionality.

This concludes the detailed article on rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid, trans . Curious to dive deeper into any specific section or have more questions? I'm all ears!

Properties

CAS No.

1955557-52-4

Molecular Formula

C15H23N3O4

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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